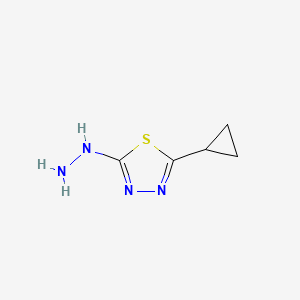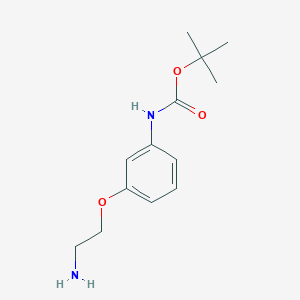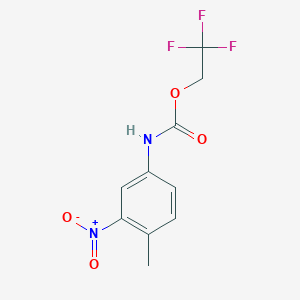
2,2,2-Trifluorethyl-N-(4-methyl-3-nitrophenyl)carbamate
Übersicht
Beschreibung
2,2,2-Trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate is a chemical compound with the molecular formula C10H9F3N2O4 and a molecular weight of 278.18 g/mol
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry
In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is used as a tool to study various biological processes. Its ability to interact with specific molecular targets makes it useful in probing biological pathways and understanding cellular functions.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its chemical properties may make it suitable for use in drug development, particularly in the treatment of diseases related to inflammation or oxidative stress.
Industry
In industry, the compound is used in the production of various materials and chemicals. Its unique properties make it valuable in the development of new products and technologies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-(4-methyl-3-nitrophenyl)isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pressure are carefully regulated to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale reactors equipped with advanced monitoring and control systems. The raw materials are carefully measured and mixed, and the reaction is conducted under optimized conditions to maximize efficiency and minimize waste. The resulting product is then purified through various techniques, such as crystallization or chromatography, to achieve the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually conducted in anhydrous solvents.
Substitution: : Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alcohols. The reaction conditions vary depending on the specific nucleophile and the desired product.
Major Products Formed
Oxidation: : The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can produce amines or other reduced derivatives.
Substitution: : Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Wirkmechanismus
The mechanism by which 2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's ability to penetrate cell membranes, while the nitro-substituted phenyl ring interacts with target proteins or enzymes. This dual functionality allows the compound to modulate biological processes and exert its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate is unique compared to other similar compounds due to its trifluoroethyl group and nitro-substituted phenyl ring. Some similar compounds include:
2,2,2-Trifluoroethyl N-(3-nitrophenyl)carbamate: : Lacks the methyl group on the phenyl ring.
2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate: : Lacks the nitro group on the phenyl ring.
2,2,2-Trifluoroethyl N-(4-methyl-3-nitrobenzyl)carbamate: : Has a benzyl group instead of a phenyl ring.
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O4/c1-6-2-3-7(4-8(6)15(17)18)14-9(16)19-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLCTEVJRXVGFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


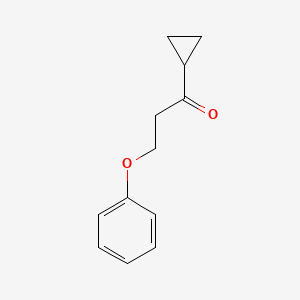

![1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1519185.png)

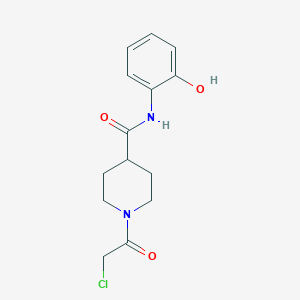
![N-[(2-aminophenyl)methyl]-N-ethylacetamide](/img/structure/B1519192.png)
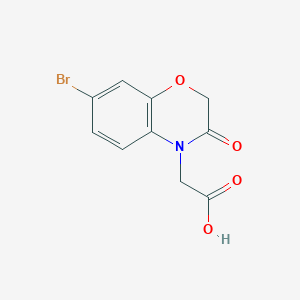
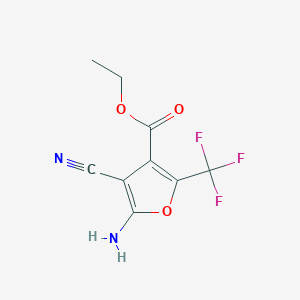
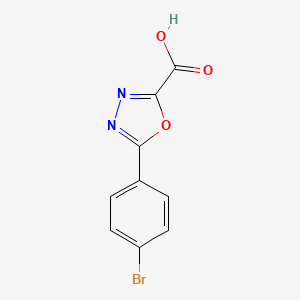
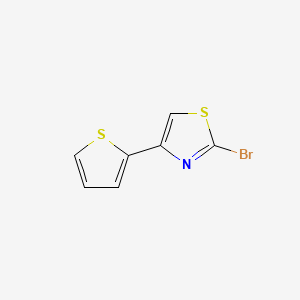
![5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid](/img/structure/B1519201.png)
